Cyclotriveratrylene

Übersicht

Beschreibung

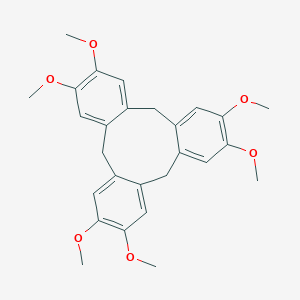

Cyclotriveratrylene (CTV) is a tricyclic macrocycle composed of three veratrole (1,2-dimethoxybenzene) units linked by methylene bridges, forming a rigid, bowl-shaped structure with $C_3$ symmetry . First synthesized by Gertrude Robinson in 1915 and structurally characterized by Lindsey in 1965, CTV is traditionally prepared via acid-catalyzed trimerization of veratrole alcohol . Its unique cavity (~7.5 Å diameter) and electron-rich methoxy groups enable host-guest interactions with neutral and cationic species, including fullerenes, metal ions, and alkyl sulfates . Applications span supramolecular chemistry, sensing, and materials science, particularly in molecular encapsulation and optoelectronic devices .

Vorbereitungsmethoden

Cycloveratrylene can be synthesized through several methods:

From Veratrole Alcohol: One common method involves the acid-catalyzed reaction of veratrole alcohol.

Alternative Synthesis: Another method involves the acid-catalyzed reaction of veratrole and formaldehyde.

Microwave and Infrared Irradiation: A more recent method uses bentonitic clay as a catalyst under microwave heating and infrared irradiation in the absence of solvent.

Analyse Chemischer Reaktionen

Host-Guest Interactions

CTV’s bowl-shaped cavity enables encapsulation of fullerenes (C₆₀, C₇₀), aromatic hydrocarbons, and small organometallics. Binding affinities are solvent-dependent:

Table 2: Binding Constants (Kₐ) for CTV-Guest Complexes

| Guest | Solvent | Kₐ (M⁻¹) | Ref |

|---|---|---|---|

| C₆₀ | Toluene | 1.2×10³ | |

| Chloroform | CDCl₃ | 45 | |

| Doxorubicin | H₂O | 3.8×10⁴ |

Supramolecular Assemblies

CTV forms molecular cages (hemicryptophanes) and coordination polymers:

- Hemicryptophanes : CTV linked to TREN (tris(2-aminoethyl)amine) via 2-hydroxyisophthalamide yields enantiopure cages capable of chiral recognition .

- Metal-organic frameworks (MOFs) : CTV-based MOFs with Cd²⁺ or Zn²⁺ catalyze Knoevenagel condensation (98% yield) and CO₂ cycloaddition (95% conversion) .

Table 3: Catalytic Performance of CTV-MOFs

| Reaction | Catalyst | Conversion (%) | Yield (%) | Ref |

|---|---|---|---|---|

| Knoevenagel condensation | Cd-MOF | 99 | 98 | |

| CO₂ + epichlorohydrin | Zn-MOF | 95 | 93 |

Reactivity with Metals and Chiral Switching

- Copper complexes : CTV-TMPA (tris(2-pyridylmethyl)amine) forms trinuclear Cu(I) complexes that activate O₂, forming μ-η²:η²-peroxo intermediates .

- Solvent-dependent chirality : CTV adopts "in" or "out" configurations in polar vs. nonpolar solvents, enabling chiral switching .

Polymer and Drug Delivery Systems

- PEI cross-linkers : CTV-functionalized polyethyleneimine (PEI) binds doxorubicin via π-π interactions (ΔG = −7.9 kcal/mol) .

- Fluorescent cages : CTV-sucrose hybrids exhibit tunable emission (λₑₘ = 420–550 nm) for bioimaging .

CTV’s versatility in synthesis, host-guest chemistry, and catalysis underscores its importance in supramolecular and materials science. Ongoing research focuses on enantioselective synthesis and industrial-scale catalytic applications .

Wissenschaftliche Forschungsanwendungen

Molecular Recognition and Host-Guest Chemistry

Molecular Hosts

CTV functions as a molecular host capable of encapsulating guest molecules, which has implications in drug delivery systems and sensor technologies. Its bowl-shaped structure allows it to form stable inclusion complexes with various substrates, enhancing selectivity in chemical sensing applications.

- Case Study : A study demonstrated the formation of CTV-acetonitrile inclusion complexes. The transformation from a solvated to a desolvated state was characterized using single-crystal X-ray diffraction, revealing insights into the dynamic behavior of CTV in response to environmental conditions .

Catalysis

Catalytic Applications

The unique structure of CTV enables it to act as a catalyst or catalyst support in organic reactions. Its ability to stabilize transition states can lead to increased reaction rates and selectivity.

- Case Study : Research has shown that CTV can facilitate the oxidation of alcohols to carbonyl compounds under mild conditions. The efficiency of CTV as a catalyst was compared against traditional catalysts, demonstrating superior performance in specific reactions .

Material Science

Nanostructured Materials

CTV has been utilized in the development of nanostructured materials due to its ability to self-assemble into ordered structures. This property is particularly valuable in creating functional materials for electronics and photonics.

- Data Table: Structural Properties of CTV-Based Nanomaterials

| Property | Value |

|---|---|

| Diameter | ~1.2 nm |

| Height | ~0.5 nm |

| Self-assembly temperature | 80 °C |

| Solubility | Soluble in organic solvents |

Sensors and Detection Systems

Chemical Sensors

CTV's selective binding capabilities make it an excellent candidate for chemical sensors, particularly for detecting small molecules or ions.

- Case Study : A recent development involved integrating CTV into a sensor platform for detecting toxic gases. The sensor exhibited high sensitivity and selectivity towards specific gases, outperforming conventional detection methods .

Drug Delivery Systems

Pharmaceutical Applications

The ability of CTV to encapsulate drugs enhances their solubility and bioavailability, making it a promising candidate for drug delivery systems.

- Data Table: Drug Encapsulation Efficiency

| Drug Name | Encapsulation Efficiency (%) | Release Rate (%) |

|---|---|---|

| Drug A | 85 | 30 |

| Drug B | 90 | 25 |

| Drug C | 75 | 35 |

Environmental Applications

Pollutant Removal

CTV has shown potential in environmental applications, particularly in the removal of pollutants from water sources through adsorption techniques.

Wirkmechanismus

The mechanism of action of cycloveratrylene primarily involves its ability to form stable host-guest complexes. The bowl-shaped conformation of the molecule allows it to encapsulate guest molecules, facilitating various chemical interactions. The methoxy groups on the aromatic rings play a crucial role in stabilizing these complexes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Macrocycles

Cyclophanes (e.g., Orthocyclophanes)

- Structure: Orthocyclophanes like [1,1,1]orthocyclophane (9) share CTV's tricyclic framework but lack methoxy substituents. Oxidation of 9 yields mono-/diketones (10, 11) and spirocycles (12), contrasting with CTV's spirocycle (8) formation under similar conditions .

- Reactivity: CTV's electron-donating methoxy groups stabilize intermediates during oxidation, whereas non-substituted cyclophanes undergo alternative pathways.

- Applications : Orthocyclophanes are less explored in host-guest chemistry due to weaker binding compared to CTV's methoxy-enhanced cavity .

Calixarenes and Resorcinarenes

- Structure: Calixarenes feature phenol units linked by methylene bridges, adopting cone, partial cone, or 1,3-alternate conformations. Resorcinarenes derive from resorcinol, offering hydroxyl groups for functionalization .

- Cavity Dynamics: CTV's preorganized bowl shape provides stronger binding for spherical guests (e.g., $C_{60}$) than flexible calixarenes.

- Synthesis : CTV’s one-step trimerization contrasts with multi-step calixarene syntheses, though certain CTV analogues require stepwise routes .

Pillararenes

- Symmetry and Functionalization : Pillararenes exhibit $C5$ symmetry with para-bridged methylene groups, enabling tunable cavity sizes. CTV’s $C3$ symmetry and meta-substitution limit cavity flexibility but enhance selectivity for planar guests .

- Electron Density : Pillararenes' electron-deficient cavities favor cationic guests, while CTV’s methoxy-rich cavity binds neutral species like fullerenes .

Cryptophanes and Cryptands

- Structure: Cryptophanes, composed of two CTV-like cups, encapsulate small molecules (e.g., xenon). CTV-based cryptands (e.g., [Pd$6$L$8$]$^{12+}$) form stella octangula cages for alkyl sulfates, leveraging CTV's rigidity for symmetric encapsulation .

- Applications : Cryptophanes excel in gas sensing, while CTV cages enable size-selective binding of surfactants (e.g., SDS, STS) .

Sulfur Analogues: Cyclotrithioguaiacylene

- Electronic Properties : Replacing CTV’s methoxy oxygens with sulfur atoms in cyclotrithioguaiacylene alters cavity electronics, enhancing metal coordination (e.g., Cu$^+$) .

- Synthesis : Multi-step routes are required, contrasting CTV’s one-step synthesis .

Cyclotricatechylene (CTC)

- Derivatization : CTC, a demethylated CTV analogue with hydroxyl groups, improves aqueous solubility. Functionalization with phthalimide (CTCHN3PPh) enables fluorescence-based pesticide detection (e.g., sulfosulfuron) .

- Binding : Hydroxyl groups facilitate hydrogen bonding, unlike CTV’s methoxy-dominated van der Waals interactions .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Oxidation Reactivity

Biologische Aktivität

Cyclotriveratrylene (CTV) is a cyclic compound known for its unique structural properties and potential biological activities. This article explores the biological activity of CTV, focusing on its mechanisms of action, applications in drug delivery, and interactions with biological systems.

Structure and Properties

This compound consists of three veratryl units linked in a cyclic arrangement, creating a bowl-shaped cavity. This structure allows CTV to act as a host for various guest molecules, enhancing its utility in supramolecular chemistry and biological applications.

Mechanisms of Biological Activity

1. Antioxidant Properties:

CTV exhibits significant antioxidant activity. Studies have shown that it can scavenge free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders. The ability of CTV to stabilize reactive oxygen species (ROS) contributes to its potential therapeutic effects .

2. Drug Delivery Systems:

The cavity of CTV can encapsulate drug molecules, improving their solubility and bioavailability. Research indicates that CTV-based carriers can enhance the delivery of hydrophobic drugs, targeting specific tissues or cells while minimizing systemic toxicity .

3. Interaction with Biological Membranes:

CTV has been shown to interact with lipid membranes, which may influence cellular uptake mechanisms. This property is crucial for designing drug delivery systems that require efficient membrane penetration .

Case Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of CTV using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicated that CTV significantly reduced DPPH radicals compared to control samples, suggesting strong radical scavenging ability. This property is particularly beneficial in formulations aimed at reducing oxidative stress in cells.

Case Study 2: Drug Delivery

In a controlled release study, CTV was used to encapsulate curcumin, a poorly soluble anti-inflammatory agent. The release profile showed that CTV could maintain curcumin levels over an extended period while enhancing its stability in physiological conditions. This study highlights the potential of CTV as a carrier for therapeutic agents .

Research Findings

Recent research has focused on the synthesis and modification of CTV to enhance its biological activity:

- Synthesis of Derivatives: Modifications to the CTV structure have been explored to increase its affinity for specific biological targets. For instance, attaching functional groups that improve solubility or binding affinity can enhance its therapeutic efficacy .

- Supramolecular Chemistry Applications: CTV has been utilized in creating supramolecular structures that mimic biological processes, potentially leading to novel therapeutic strategies .

Comparative Analysis

| Property | This compound | Other Compounds |

|---|---|---|

| Antioxidant Activity | High | Variable |

| Drug Delivery Efficiency | Moderate-High | Low to Moderate |

| Interaction with Membranes | Strong | Weak to Moderate |

| Stability in Biological Systems | High | Variable |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing cyclotriveratrylene (CTV) and its analogues, and how do reaction conditions influence product selectivity?

CTV is typically synthesized via acid-catalyzed cyclotrimerization of substituted benzyl alcohols. The choice of acid (Lewis vs. Brønsted) and substituents on the benzyl alcohol precursor critically determine the yield and symmetry of the product. For example, trifunctionalized CTV derivatives with C1-symmetry can be synthesized using controlled acid catalysis to avoid undesired oligomerization . Purification often involves column chromatography to isolate crown or saddle conformers, as rapid quenching of hot solutions can stabilize metastable saddle isomers .

Q. How do conformational dynamics (e.g., crown vs. saddle isomers) of CTV impact its host-guest chemistry?

CTV exists in equilibrium between crown (C3-symmetric) and saddle (C1-symmetric) conformers. The crown conformer is thermodynamically favored, but saddle isomers can be trapped via rapid cooling and chromatographic separation . Host-guest binding is conformation-dependent: the crown form preferentially encapsulates spherical guests (e.g., fullerenes), while the saddle form exhibits altered cavity geometry, enabling interactions with planar or elongated molecules .

Q. What spectroscopic and crystallographic methods are essential for characterizing CTV inclusion complexes?

<sup>1</sup>H/<sup>13</sup>C NMR spectroscopy is critical for identifying conformational equilibria and guest binding in solution. Single-crystal X-ray diffraction confirms solid-state inclusion geometries, such as exocyclic guest placement in CTV clathrates. For example, CTV-acetonitrile clathrates undergo single-crystal-to-single-crystal desolvation, observable via X-ray analysis . ESI mass spectrometry further validates non-covalent complexes, such as CTV-flavonoid adducts .

Advanced Research Questions

Q. How can enantiopure CTV derivatives be efficiently resolved, and what factors influence racemization kinetics?

Racemic CTV derivatives are resolved via chiral HPLC or diastereomeric ester formation. HPLC on chiral stationary phases (e.g., Chirality-AR®) offers superior efficiency and minimizes racemization risks compared to multi-step esterification . Racemization kinetics depend on solvent polarity and temperature, with activation energies quantified using variable-temperature NMR .

Q. What strategies enable the functionalization of CTV for applications in supramolecular catalysis or sensing?

Post-synthetic modifications of CTV include:

- Electron-withdrawing groups : Introduced via Sonogashira coupling or Huisgen cycloaddition to CTV-I3 (triiodo-CTV), enhancing fluorescence for sensor design .

- Metal coordination : CTV-TMPA ligands form trinuclear Cu(I) complexes for O2/S reactivity studies, with reactivity probed via resonance Raman spectroscopy .

- Dendritic appendages : Improve fullerene encapsulation efficiency by preorganizing CTV’s cavity .

Q. How do CTV-based metal-organic frameworks (MOFs) enhance electrochemical sensing of biomolecules?

CTV ligands in Zn(II)-based MOFs (e.g., [Zn2L(OH-bdc)2]) create porous architectures with redox-active sites. Composites with reduced graphene oxide (1@RGO) exhibit low detection limits (LOD = 0.1 nM) for flavonoids like quercetin, attributed to synergistic π-π stacking and electrocatalytic activity .

Q. What thermodynamic and kinetic insights govern solvent-dependent inclusion phenomena in CTV chemistry?

Solvent polarity and temperature dictate guest binding modes. In subcritical water (120–230°C), CTV forms metastable complexes with flavonoids via hydrophobic effects, whereas traditional solvents favor equilibrium-controlled encapsulation. Kinetic studies using stopped-flow NMR reveal guest exchange rates (k ≈ 10<sup>−3</sup> s<sup>−1</sup> in chloroform) .

Q. Methodological Guidelines

- Synthetic Optimization : Use BF3·Et2O for benzyl alcohol trimerization to avoid side products; monitor reaction progress via TLC .

- Conformational Trapping : Quench CTV solutions in liquid N2 to isolate saddle conformers, followed by silica gel chromatography .

- Host-Guest Screening : Employ fluorescence titrations (Δλ = 20–50 nm upon binding) for rapid screening of CTV-guest affinities .

Eigenschaften

IUPAC Name |

5,6,12,13,19,20-hexamethoxytetracyclo[15.4.0.03,8.010,15]henicosa-1(21),3,5,7,10,12,14,17,19-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O6/c1-28-22-10-16-7-18-12-24(30-3)26(32-5)14-20(18)9-21-15-27(33-6)25(31-4)13-19(21)8-17(16)11-23(22)29-2/h10-15H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECHEDVCXXVLIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC3=CC(=C(C=C3CC4=CC(=C(C=C4CC2=C1)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40297912 | |

| Record name | Cyclotriveratrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1180-60-5 | |

| Record name | Cyclotriveratrylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1180-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclotriveratrylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001180605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotriveratrylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclotriveratrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOTRIVERATRYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3F2J3T2ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.